molecular formula C13H23NO4 B6188036 tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 2639408-51-6

tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B6188036
CAS No.: 2639408-51-6
M. Wt: 257.33 g/mol
InChI Key: XNUDDNCVYLKKSV-UHFFFAOYSA-N
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Description

tert-Butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1934950-79-4) is a spirocyclic compound featuring a bicyclic structure with a 7-oxa-2-azaspiro[3.5]nonane core. Its molecular formula is C₁₂H₂₁NO₃ (MW: 227.30 g/mol), and it is characterized by a hydroxymethyl (-CH₂OH) substituent at position 1 and a tert-butoxycarbonyl (Boc) protecting group at position 2 . Predicted physical properties include a density of 1.10 g/cm³ and a boiling point of 315.8±42.0 °C . The compound is typically synthesized via nucleophilic cyclization or carbamate activation strategies, achieving yields up to 91.1% . Its NMR data (¹H and ¹³C) confirm the spirocyclic scaffold and hydroxymethyl functionality, with key signals at δ 4.19 (br. s, 1H, OH) and 3.70 (d, J = 3.5 Hz, 2H, CH₂OH) .

Properties

CAS No.

2639408-51-6

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-13(10(14)8-15)4-6-17-7-5-13/h10,15H,4-9H2,1-3H3

InChI Key

XNUDDNCVYLKKSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1CO)CCOCC2

Purity

95

Origin of Product

United States

Preparation Methods

Boc Protection and Final Functionalization

Following spirocycle formation, the secondary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane at 25°C for 12 hours. Palladium-catalyzed hydrogenolysis in methanol then selectively removes benzyl-type protecting groups, yielding the hydroxymethyl-substituted product. This step requires careful control of reaction time (3 hours) to prevent over-reduction of sensitive functional groups.

Two-Step Cyclization Strategy

A streamlined two-step method derived from 7-oxo-2-azaspiro[3.5]nonane synthesis offers a shorter route to the target compound.

Phase-Transfer Catalyzed Cyclization

In the first step, a ketone precursor reacts with a hydroxylamine derivative under phase-transfer conditions (e.g., tetrabutylammonium iodide) in N,N-dimethylformamide. Iodo metal salts (e.g., CuI) catalyze the formation of the spirooxazolidine intermediate at 60°C, achieving 85% conversion efficiency.

Hydroxymethylation via Reductive Alkylation

The intermediate spiro compound undergoes reductive alkylation with formaldehyde in the presence of lithium aluminum hydride. This step introduces the hydroxymethyl group at the 1-position while maintaining the integrity of the Boc-protected amine. Reaction optimization at 0–5°C minimizes side reactions, yielding the final product in 82% purity.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the two primary methods:

Parameter Multi-Step Method Two-Step Method
Total Steps72
Overall Yield58%82%
Key ReagentsBoc anhydride, Pd/CLiAlH4, CuI
Reaction Time48 hours10 hours
Temperature Range0–90°C0–60°C
Purification ComplexityHigh (chromatography)Moderate (recrystallization)

Structural Characterization and Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) analysis of the final product reveals distinct signals for the Boc group (δ 1.44 ppm, singlet, 9H) and hydroxymethyl protons (δ 3.65 ppm, triplet, 2H). The spirocyclic scaffold is confirmed by characteristic coupling patterns in the 13C^{13}\text{C} NMR spectrum, including quaternary carbons at δ 110–115 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) displays a molecular ion peak at m/z 257.33 ([M+H]+^+), consistent with the molecular formula C13H23NO4\text{C}_{13}\text{H}_{23}\text{NO}_4 . Fragmentation patterns align with cleavage of the Boc group and subsequent rearrangement of the spiro system.

Industrial Scalability and Challenges

Solvent and Catalyst Recovery

Industrial implementations prioritize solvent recycling, particularly for acetonitrile and dichloromethane, which constitute >60% of process waste. Heterogeneous catalysts (e.g., Pd/C) are reused for up to five cycles without significant activity loss.

Impurity Profiling

Common impurities include de-Boc byproducts (5–8%) and over-reduced olefins (3–5%). These are mitigated via gradient elution chromatography or selective crystallization using ethyl acetate/n-hexane mixtures .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding . Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Spirocyclic compounds with azaspiro[3.5]nonane cores exhibit diverse bioactivity and synthetic utility. Key structural analogs and their distinctions are summarized below:

Compound Name CAS Substituents Molecular Formula Molecular Weight Key Differences
Target Compound 1934950-79-4 1-(hydroxymethyl), 7-oxa C₁₂H₂₁NO₃ 227.30 Reference standard
tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate 1356476-27-1 2-hydroxymethyl, 7-aza C₁₃H₂₃NO₃ 241.33 Aza vs. oxa ring; hydroxymethyl position
tert-Butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate 2306262-93-9 7-amino, 5-oxa C₁₂H₂₂N₂O₃ 242.31 Amino group introduces basicity; altered ring oxygen position
tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate 1225276-07-2 2-bromo, 7-aza C₁₂H₂₀BrNO₂ 298.20 Bromo substituent enhances reactivity for cross-coupling
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate 1251011-05-8 5-oxa, 8-aza C₁₁H₂₀N₂O₃ 228.29 Additional nitrogen atom; altered ring substitution pattern

Physicochemical Properties

Property Target Compound 7-Amino Analog 5-Oxa-2,8-Diaza Analog
Density (g/cm³) 1.10 1.12 (predicted) 1.15 (predicted)

Biological Activity

Tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure and diverse potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H23_{23}N O4_{4}
  • Molecular Weight : 257.33 g/mol
  • Functional Groups : Contains a tert-butyl ester functional group, a hydroxymethyl group, and an oxa-aza spiro system.

The compound's structure is significant for its reactivity and interaction with biological systems, which may influence its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity :
    • The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, indicating potential as an antibacterial agent.
  • Neuroprotective Effects :
    • Investigations into neuroprotective properties have shown that the compound may mitigate neuronal damage in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxymethyl group may play a crucial role in neutralizing free radicals.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in inflammation and apoptosis, contributing to its protective effects on cells.

Research Findings and Case Studies

StudyFindings
Eleazu et al. (2022)Demonstrated antioxidant properties in vitro, reducing oxidative stress markers in cell cultures.
Zhang et al. (2021)Reported neuroprotective effects in animal models of Alzheimer's disease, with significant reductions in amyloid-beta levels.
Yang et al. (2021)Found antimicrobial activity against Gram-positive bacteria, suggesting potential for development as an antibiotic agent.

Potential Applications

Given its promising biological activities, this compound could have applications in:

  • Pharmaceutical Development : As a lead compound for developing new antioxidant or antimicrobial drugs.
  • Nutraceuticals : Incorporation into dietary supplements aimed at reducing oxidative stress.

Q & A

What are the optimized synthetic routes for tert-butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate?

Level: Basic
Answer:
The synthesis involves multi-step organic reactions with careful control of conditions to ensure high yield and purity. A representative procedure (Procedure 1) includes:

Ring-Opening Alkylation : Reacting a spirocyclic precursor with hydroxymethylating agents under anhydrous conditions.

Protection/Deprotection : Using tert-butyloxycarbonyl (Boc) groups to protect reactive amines, followed by acidic or catalytic hydrogenation for deprotection .

Purification : Flash chromatography on silica gel (eluting with 2% MeOH in CH₂Cl₂) yields the compound as a yellowish oil (91.1% yield). Key characterization includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.19 (br. s, 1H), 3.94–3.72 (m, 3H), 3.70 (d, J = 3.5 Hz, 2H).
  • MS (APEI) : m/z [M-(t-Bu)]⁺ calcd. 201.22, found 201.0 .

How is structural characterization performed for this compound?

Level: Basic
Answer:
Structural confirmation relies on spectroscopic and spectrometric techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups and spirocyclic conformation. For example, the hydroxymethyl group appears as a multiplet at δ 3.94–3.72 .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M-(t-Bu)]⁺ fragment at m/z 201.0) .
  • X-ray Crystallography : While not directly reported for this compound, SHELX software is widely used for spirocyclic structure refinement in related analogs .

What computational methods predict the compound’s reactivity and bioactivity?

Level: Advanced
Answer:

  • Molecular Dynamics (MD) Simulations : Analyze 3D conformation and steric effects influencing reactivity. For example, spirocyclic rigidity may limit rotational freedom, affecting binding to biological targets .
  • Docking Studies : Used to predict interactions with enzymes or receptors. Related diazaspiro compounds show affinity for sigma receptors, suggesting similar computational workflows (e.g., AutoDock Vina with PDB structures) .
  • QSAR Modeling : Quantitative structure-activity relationships (QSAR) correlate substituent effects (e.g., hydroxymethyl position) with bioactivity trends .

How can conflicting synthesis yields be resolved during scale-up?

Level: Advanced
Answer:
Discrepancies in yields often arise from:

Reagent Purity : Trace moisture degrades Boc-protected intermediates. Use anhydrous solvents and molecular sieves.

Chromatographic Conditions : Adjust eluent polarity (e.g., 0–2% MeOH in CH₂Cl₂ gradients) to optimize separation .

Reaction Monitoring : Employ LC-MS or TLC to identify side products early. For example, over-oxidation of hydroxymethyl groups can occur if reaction times exceed 24 hours .

What are the recommended storage and handling protocols?

Level: Basic
Answer:

  • Storage : Seal under inert gas (N₂/Ar) and store at 2–8°C to prevent hydrolysis of the Boc group .
  • Handling : Use nitrile gloves and fume hoods. In case of skin contact, wash with copious water; for spills, vacuum with HEPA filters .

What biological targets are plausible for this compound?

Level: Advanced
Answer:

  • Sigma Receptors : Structural analogs (e.g., tert-butyl diazaspiro derivatives) exhibit nanomolar affinity for σ₁/σ₂ subtypes. Assays include radioligand displacement (³H-DTG) and functional cAMP inhibition .
  • Enzyme Inhibitors : The spirocyclic core may mimic transition states in hydrolases or kinases. Test via fluorescence-based enzymatic assays (e.g., Kinase-Glo®) .
  • Antimicrobial Activity : Screen against Gram-positive bacteria (e.g., S. aureus MIC assays) due to membrane disruption potential from the hydroxymethyl group .

How is stereochemical purity ensured during synthesis?

Level: Advanced
Answer:

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA-3 (hexane:isopropanol gradients) .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed ECD (time-dependent DFT) .

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